molecular formula C20H21NO5S2 B15119430 N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide

Cat. No.: B15119430
M. Wt: 419.5 g/mol
InChI Key: LGZNZNSJENWRCZ-UHFFFAOYSA-N
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Description

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide: is a complex organic compound that features a combination of furan, thiophene, and sulfonylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 5-(furan-2-yl)thiophene and 4-methanesulfonylphenylpropanoic acid. These intermediates are then subjected to coupling reactions under specific conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as palladium complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide: can be compared with other compounds containing furan, thiophene, or sulfonylphenyl groups.

    4,4’-Difluorobenzophenone: Another compound with aromatic rings and functional groups that can be used in similar applications.

    4-Methoxyphenethylamine: A compound with a different functional group but similar aromatic structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H21NO5S2

Molecular Weight

419.5 g/mol

IUPAC Name

N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(4-methylsulfonylphenyl)propanamide

InChI

InChI=1S/C20H21NO5S2/c1-28(24,25)15-7-4-14(5-8-15)6-11-20(23)21-13-16(22)18-9-10-19(27-18)17-3-2-12-26-17/h2-5,7-10,12,16,22H,6,11,13H2,1H3,(H,21,23)

InChI Key

LGZNZNSJENWRCZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O

Origin of Product

United States

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